Lipophilicity (LogP) Modulation: N-(4-hydroxy-2-methylphenyl)benzamide vs. N-(4-hydroxyphenyl)benzamide
The presence of a methyl group ortho to the amide nitrogen in N-(4-hydroxy-2-methylphenyl)benzamide confers a distinct lipophilicity profile compared to its unsubstituted analog. N-(4-hydroxyphenyl)benzamide has a reported LogP value of 2.3 . In contrast, the target compound, due to the added methyl group, exhibits a calculated LogP of 3.27 . This represents a calculated increase in lipophilicity of approximately 1 LogP unit (a 10-fold difference in partition coefficient), which is highly significant for optimizing blood-brain barrier penetration and membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.27 (Calculated) |
| Comparator Or Baseline | N-(4-hydroxyphenyl)benzamide (CAS 15457-50-8): 2.3 (XLogP3) |
| Quantified Difference | ΔLogP = +0.97 |
| Conditions | Predicted/calculated partition coefficient (octanol/water) |
Why This Matters
A higher LogP indicates increased lipophilicity, which is crucial for researchers seeking compounds with improved membrane permeability or specific tissue distribution profiles, such as for CNS-targeted research.
- [1] Krátký, M., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules, 9(11), 698. View Source
